

The Structural Landscape of ACTH (1-17): A Technical Guide for Researchers

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Compound of Interest

Compound Name: ACTH (1-17)

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Introduction: Adrenocorticotrophic hormone (ACTH) (1-17), a 17-amino acid N-terminal fragment of the full ACTH polypeptide, is a significant bioactive peptide. It is generated through the post-translational processing of its precursor, pro-opiomelanocortin (POMC).^[1] While the full ACTH (1-39) peptide is primarily known for stimulating the adrenal cortex via the melanocortin-2 receptor (MC2R), the **ACTH (1-17)** fragment exhibits distinct biological activities, most notably as a potent agonist for the melanocortin-1 receptor (MC1R).^{[1][2]} This guide provides an in-depth overview of the structural characteristics of **ACTH (1-17)**, its biophysical properties, the signaling pathways it activates, and the experimental methodologies used for its characterization.

Core Structural Characteristics

Primary Structure

The primary structure of human **ACTH (1-17)** consists of a specific sequence of 17 amino acids. This sequence is fundamental to its biological function and receptor interaction.

- One-Letter Code: SYSMEHFRWGKPVGKKR
- Three-Letter Code: H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-OH

Two key motifs within this sequence are crucial for its activity:

- The "Message" Sequence (His-Phe-Arg-Trp): This core motif, located at residues 6-9, is essential for binding to and activating melanocortin receptors.[3]
- The Basic Residues (Lys-Lys-Arg): The cluster of basic amino acids at positions 15-17 is important for receptor affinity and specificity.[4]

Secondary and Tertiary Structure

As a relatively short and flexible peptide, **ACTH (1-17)** does not possess a single, rigid tertiary structure in aqueous solution. Its conformation is highly dependent on its environment.

- **Solution Conformation:** In solution, **ACTH (1-17)** likely exists as an ensemble of conformations. Spectroscopic studies suggest it is largely a random coil, but with propensities to form localized secondary structures.
- **Induced Conformation:** Molecular modeling and experimental data suggest that upon interaction with a receptor or in a membrane-like environment (simulated using solvents like trifluoroethanol), the peptide can adopt a more defined structure. This includes a potential β -turn conformation involving the Arg-Trp-Gly-Lys sequence (residues 8-11) and a helical structure in the N-terminal region, which is believed to be essential for bioactivity.[4]

Quantitative and Biophysical Data

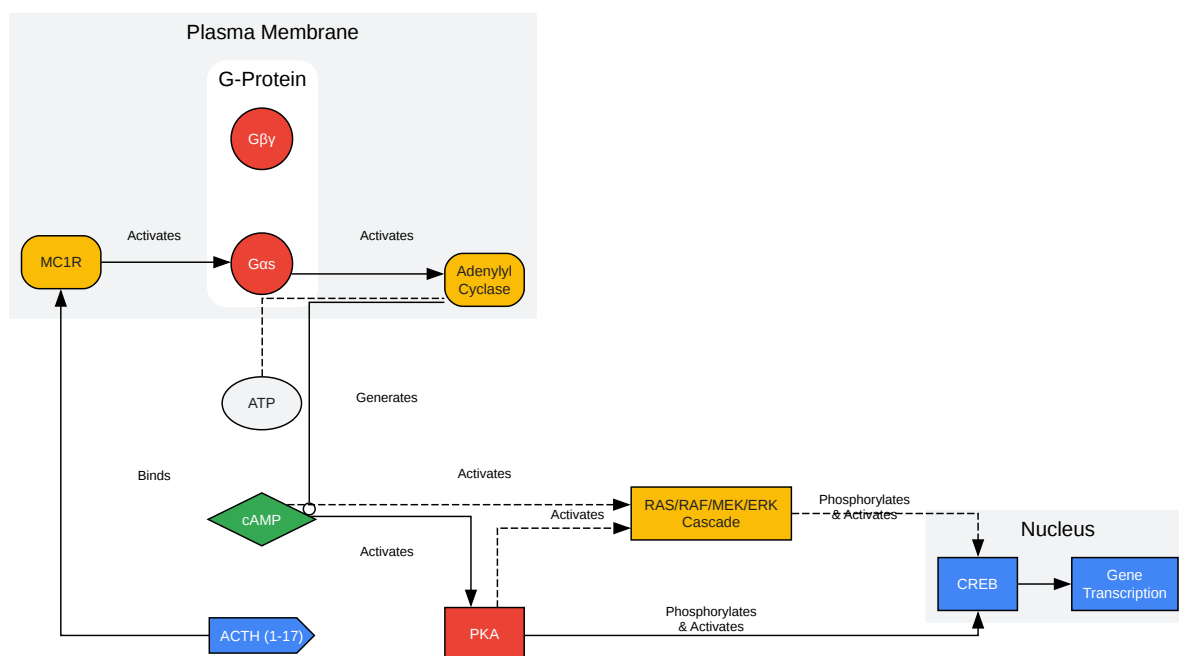
The key biophysical properties of **ACTH (1-17)** are summarized in the table below. This data is essential for experimental design, including buffer preparation, spectroscopic analysis, and ligand-binding assays.

| Property | Value | Reference(s) |
|------------------------------------|---|--------------|
| Amino Acid Sequence | SYSMEHFRWGKPVGKKR | [5] |
| Molecular Formula | C ₉₅ H ₁₄₅ N ₂₉ O ₂₃ S ₁ | [5] |
| Molecular Weight | ~2093.5 g/mol | [5] |
| Theoretical Isoelectric Point (pI) | 11.98 (Calculated) | |
| MC1R Binding Affinity (Ki) | ~0.21 nM | [1][6] |

Biological Activity and Signaling Pathways

ACTH (1-17) is a potent agonist at the human melanocortin 1 receptor (hMC1R), exhibiting even greater potency than α -melanocyte-stimulating hormone (α -MSH) in stimulating cAMP production.[1] Activation of MC1R, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the activation of a stimulatory G-protein ($G_{\alpha s}$). This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[7][8] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[9] MC1R activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in cell proliferation and differentiation.[9]

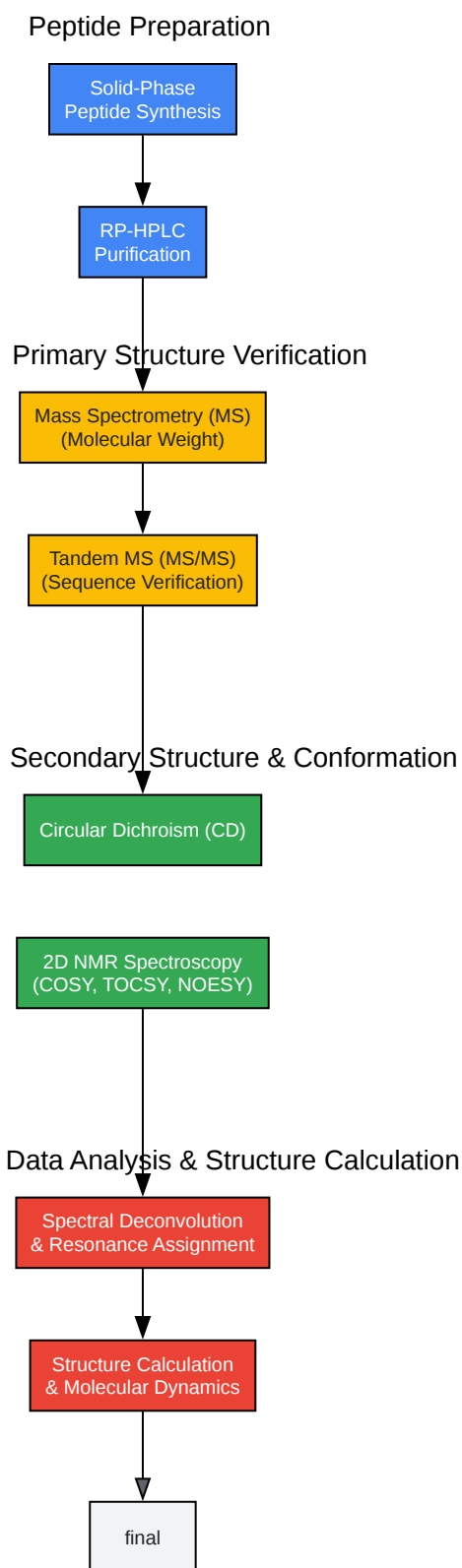


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Caption: Simplified signaling pathway of **ACTH (1-17)** via the MC1 Receptor.

Experimental Methodologies

The structural characterization of **ACTH (1-17)** relies on a combination of analytical techniques to determine its primary, secondary, and conformational properties. The general workflow for this process is outlined below.



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Caption: General experimental workflow for peptide structural characterization.

Protocol 1: Primary Structure Verification by Mass Spectrometry

This protocol outlines the use of Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and amino acid sequence of synthesized **ACTH (1-17)**.

- Sample Preparation:
 - Dissolve the lyophilized peptide in a suitable solvent (e.g., 0.1% formic acid in water) to a concentration of approximately 1 mg/mL.
 - Perform serial dilutions to a final concentration of 1-10 pmol/μL for analysis.
- Liquid Chromatography (LC) Separation:
 - Inject the sample onto a reversed-phase C18 column.
 - Elute the peptide using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient runs from 5% to 60% B over 30 minutes.
- Mass Spectrometry (MS) Analysis:
 - Ionize the eluting peptide using an electrospray ionization (ESI) source.
 - Step 3a (MS1 Scan): Acquire a full scan mass spectrum (e.g., m/z 300-2200) to identify the multiply charged ions of the intact peptide. Deconvolute the resulting charge state envelope to confirm the monoisotopic molecular weight matches the theoretical value (~2093.5 Da).[\[10\]](#)
 - Step 3b (MS/MS Scan): Perform data-dependent acquisition to select the most intense precursor ions from the MS1 scan for fragmentation via collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD).[\[11\]](#)
- Data Analysis:
 - Analyze the MS/MS spectrum to identify the series of b- and y-ions.

- The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing for the de novo sequencing of the peptide and confirming it matches the expected SYSMEHFRWGKPVGKKR sequence.[10][11]

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD)

CD spectroscopy is used to rapidly assess the secondary structure content (α -helix, β -sheet, random coil) of the peptide in solution.[12][13]

- Sample Preparation:
 - Dissolve the peptide in an appropriate buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer must be free of components that absorb in the far-UV range.[12]
 - Prepare a final peptide concentration of 0.1-0.2 mg/mL. The exact concentration must be determined accurately for molar ellipticity calculations.
 - If studying environmentally induced folding, prepare parallel samples in structure-inducing solvents like 50% trifluoroethanol (TFE).
- Instrument Setup:
 - Use a quartz cuvette with a short path length (typically 0.1 cm).
 - Purge the instrument with dry nitrogen gas for at least 30 minutes before and during the experiment.
 - Calibrate the instrument using a standard such as camphor-10-sulfonic acid.
- Data Acquisition:
 - Record a baseline spectrum using the buffer/solvent alone.
 - Record the CD spectrum of the peptide sample from approximately 260 nm down to 190 nm.

- Typical parameters include a 1 nm bandwidth, 1 s response time, and an average of 3-5 scans.
- Data Analysis:
 - Subtract the baseline spectrum from the sample spectrum.
 - Convert the raw data (millidegrees) to mean residue ellipticity [θ].
 - Analyze the resulting spectrum: A strong negative band near 200 nm is characteristic of a random coil. The development of negative bands at ~222 nm and ~208 nm and a positive band at ~192 nm indicates α-helical formation.[14]
 - Use deconvolution algorithms (e.g., BeStSel, DichroWeb) to estimate the percentage of each secondary structure type.[15]

Protocol 3: Conformational Analysis by 2D NMR Spectroscopy

Two-dimensional Nuclear Magnetic Resonance (NMR) provides detailed information about the peptide's conformation and structure in solution at atomic resolution.[16][17]

- Sample Preparation:
 - Dissolve the peptide to a concentration of 0.5-1.0 mM in a buffer (e.g., 90% H₂O / 10% D₂O, 20 mM phosphate buffer, pH 6.0). D₂O is required for the spectrometer's field-frequency lock.[18]
 - The relatively low pH helps to slow the exchange of amide protons with the solvent, making them easier to observe.
- NMR Data Acquisition:
 - Acquire a series of 2D NMR spectra on a high-field spectrometer (≥600 MHz).
 - TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system (i.e., all protons within a single residue).[17]

- COSY (Correlation Spectroscopy): This identifies protons that are coupled through 2-3 chemical bonds, useful for confirming assignments.[17]
- NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for structure determination. It identifies protons that are close in space ($<5 \text{ \AA}$), regardless of whether they are close in the primary sequence. These NOEs provide the distance restraints used for structure calculation.[16]
- Data Processing and Analysis:
 - Process the raw data using software such as NMRPipe or TopSpin.
 - Resonance Assignment: Use the TOCSY and COSY spectra to identify the spin systems for each amino acid type. Then, use the NOESY spectrum to find sequential NOEs (e.g., between the amide proton of residue i and the alpha proton of residue $i-1$) to link the spin systems and assign them to their specific positions in the peptide sequence.
 - Structure Calculation: Extract distance restraints from the intensities of NOESY cross-peaks. Torsion angle restraints can be derived from coupling constants.
 - Use these experimental restraints in a molecular dynamics program (e.g., AMBER, GROMACS) with a simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the NMR data.[19] The final result is a family of superimposed low-energy structures representing the peptide's conformational space in solution.

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